2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetonitrile
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Overview
Description
2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetonitrile is a useful research compound. Its molecular formula is C17H12BrN3S and its molecular weight is 370.27. The purity is usually 95%.
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Scientific Research Applications
Chemical Reactions and Properties
- Imidazoles, including derivatives similar to 2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetonitrile, react with cyanogen bromide to form either N-cyano derivatives or 2-bromo products, depending on the presence of a hydrogen atom at C2 or an N-alkyl substituent (McCullum et al., 1999).
Synthesis and Characterization
- A study described the synthesis and characterization of 4-alkyl/aryl-2,4-dihydro-5-((6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl)methyl)-3H-1,2,4-triazole-3-thiones, which shares structural similarities with the compound (Güzeldemirci & Küçükbasmacı, 2010).
Photophysical Properties
- Novel fluorescent derivatives of imidazoles have been synthesized and analyzed for their photophysical properties, which could relate to the study of this compound (Padalkar et al., 2015).
Antimicrobial Applications
- Imidazole derivatives, similar in structure to this compound, have been synthesized and found to exhibit antimicrobial properties, which could imply potential applications in this area (Narwal et al., 2012).
Antioxidant Activity
- Research indicates that certain derivatives of imidazole possess antioxidant activity, suggesting possible research avenues for similar compounds (El‐Mekabaty, 2015).
Electronic and Optical Applications
- Studies on silicon-centered imidazolyl derivatives indicate potential for OLEDs and fluorescence response, an aspect that could be relevant for the study of this compound (Wang et al., 2010).
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes in the biological activities mentioned above . The exact nature of these interactions and the resulting changes would depend on the specific target and the biochemical context.
Biochemical Pathways
Given the wide range of biological activities associated with similar compounds, it can be inferred that multiple pathways could be affected . These could potentially include pathways related to inflammation, cancer, viral infections, and other conditions .
Pharmacokinetics
The solubility of a related compound, 4-bromophenylacetonitrile, in chloroform and ethyl acetate is mentioned . This could potentially impact the bioavailability of the compound, as solubility can influence absorption and distribution within the body .
Result of Action
Given the wide range of biological activities associated with similar compounds, it can be inferred that the compound could have diverse effects at the molecular and cellular level .
Properties
IUPAC Name |
2-[5-(4-bromophenyl)-1-phenylimidazol-2-yl]sulfanylacetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3S/c18-14-8-6-13(7-9-14)16-12-20-17(22-11-10-19)21(16)15-4-2-1-3-5-15/h1-9,12H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNZVJLMGIEJNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CN=C2SCC#N)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.